molecular formula C19H28N4 B6122284 N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine

N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine

Cat. No.: B6122284
M. Wt: 312.5 g/mol
InChI Key: YTEBNGYMBOQESZ-UHFFFAOYSA-N
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Description

N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with an imidazole moiety and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine typically involves multiple steps

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could yield fully saturated compounds.

Mechanism of Action

The mechanism of action of N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the piperidine and phenylethyl groups can modulate the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the imidazole, piperidine, and phenylethyl groups in N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4/c1-16-19(21-15-20-16)14-23-11-6-9-18(13-23)22(2)12-10-17-7-4-3-5-8-17/h3-5,7-8,15,18H,6,9-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEBNGYMBOQESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCCC(C2)N(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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